2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 1306739-84-3
VCID: VC2680266
InChI: InChI=1S/C17H11ClN2O3/c18-10-5-6-13-14(9-10)23-15(19-13)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl
Molecular Formula: C17H11ClN2O3
Molecular Weight: 326.7 g/mol

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS No.: 1306739-84-3

Cat. No.: VC2680266

Molecular Formula: C17H11ClN2O3

Molecular Weight: 326.7 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione - 1306739-84-3

Specification

CAS No. 1306739-84-3
Molecular Formula C17H11ClN2O3
Molecular Weight 326.7 g/mol
IUPAC Name 2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H11ClN2O3/c18-10-5-6-13-14(9-10)23-15(19-13)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2
Standard InChI Key VIXRNPUVWHFAHK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=C(C=C4)Cl

Introduction

2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C17H11ClN2O3 and a molecular weight of 326.74 g/mol . This compound is a derivative of isoindole, incorporating a benzoxazole moiety, which is known for its diverse biological activities. The compound is used as a building block in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Chemical Reactivity

This compound can participate in various chemical reactions due to its functional groups. The isoindole and benzoxazole rings can undergo substitution reactions, while the chlorine atom can be replaced in nucleophilic substitution reactions.

Synthesis Methods

The synthesis of 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the coupling of an isoindole derivative with a benzoxazole moiety. This can be achieved through various organic synthesis techniques, such as alkylation reactions or cross-coupling reactions.

Applications

  • Pharmaceutical Research: This compound serves as a building block for the development of new drugs due to its unique structure, which can be modified to exhibit specific biological activities.

  • Chemical Synthesis: It is used in the synthesis of complex organic molecules, leveraging its reactive sites for further modification.

Suppliers and Availability

2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is available from several chemical suppliers, including ChemDiv, CymitQuimica, and Novachem . The compound is typically sold in small quantities, such as 1g, 2g, 5g, or 10g, and prices vary depending on the supplier and quantity ordered.

Hazard Information

Handling this compound requires caution due to its potential chemical reactivity. It is advisable to consult a Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.

Storage Conditions

The compound should be stored in a cool, dry place away from incompatible substances. It is recommended to follow standard laboratory safety protocols when handling this chemical.

Research Findings

Research on 2-[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is limited, but its structural components suggest potential biological activities. Further studies are needed to explore its pharmacological properties and applications.

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